5-(Trifluoromethyl)benzothiophene-2-carbonitrile chemical structure and properties
5-(Trifluoromethyl)benzothiophene-2-carbonitrile chemical structure and properties
Topic: 5-(Trifluoromethyl)benzothiophene-2-carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold represents a high-value pharmacophore. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways from commercially available precursors, and its strategic application in Structure-Activity Relationship (SAR) studies. It is designed to serve as a definitive reference for researchers utilizing this motif to modulate potency, solubility, and metabolic stability in small molecule therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound acts as a critical intermediate, often derived from its corresponding acid or aldehyde precursors. Its design leverages the "fluorine effect" to alter the electronic environment of the aromatic system while providing a handle (the nitrile) for further elaboration into amidines, tetrazoles, or amines.
Structural Specifications
| Parameter | Data |
| Chemical Name | 5-(Trifluoromethyl)benzo[b]thiophene-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 227.21 g/mol |
| Core Scaffold | Benzo[b]thiophene |
| Substituents | 5-Trifluoromethyl ( |
| SMILES | FC(F)(F)c1ccc2sc(C#N)cc2c1 |
Key Precursors (Commercially Available)
Since the nitrile is often synthesized in situ or as a custom intermediate, referencing its stable precursors is essential for procurement and synthesis planning.
-
Precursor A (Acid): 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid[1][2]
-
Precursor B (Aldehyde): 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde[3][2]
-
CAS: 1135283-83-8
-
-
Precursor C (Ester): Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Predicted Physicochemical Properties
-
LogP (Lipophilicity): ~3.8 – 4.2 (High lipophilicity due to
and aromatic core). -
TPSA (Topological Polar Surface Area): ~23.8
(Dominated by the nitrile nitrogen). -
Electronic Character: The
group at position 5 is strongly electron-withdrawing ( ), deactivating the benzene ring but increasing the acidity of protons on the thiophene ring if the nitrile were not present. The nitrile at position 2 further pulls electron density, making the system highly electron-deficient.
Synthetic Methodologies
The synthesis of 5-(trifluoromethyl)benzothiophene-2-carbonitrile is most reliably achieved through the dehydration of functionalized precursors. Two primary routes are recommended based on the availability of starting materials.
Route A: Dehydration of the Aldehyde (Preferred)
This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde (CAS 1135283-83-8). It is a two-step, one-pot capable sequence involving oxime formation followed by dehydration.
Protocol:
-
Oxime Formation: Dissolve the aldehyde (1.0 eq) in EtOH/Water (4:1). Add Hydroxylamine hydrochloride (
, 1.5 eq) and Sodium Acetate ( , 2.0 eq). Stir at RT for 2–4 hours until TLC shows consumption of aldehyde. -
Dehydration: Remove solvent or extract the crude oxime. Redissolve in dry DCM or Toluene. Add Thionyl Chloride (
, 2.0 eq) or and reflux for 3 hours. -
Workup: Quench with ice water, extract with DCM, wash with saturated
, and dry over . -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Route B: Amidation & Dehydration of the Carboxylic Acid
This route utilizes 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 244126-64-5).[2]
Protocol:
-
Acid Chloride Activation: Suspend the acid in dry DCM with catalytic DMF. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases.
-
Amidation: Purge with
gas or add aqueous Ammonium Hydroxide ( ) at 0°C to form the primary amide. Isolate the amide via filtration.[6] -
Dehydration: Suspend the amide in dry THF/Pyridine. Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) at 0°C. The nitrile forms rapidly.
-
Validation: Monitor the disappearance of the Amide Carbonyl stretch (~1680
) and appearance of the Nitrile stretch (~2220 ) via IR.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for generating the target nitrile from common precursors.
Figure 1: Convergent synthetic pathways to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile from commercial precursors.
Medicinal Chemistry Applications
The 5-(trifluoromethyl)benzothiophene-2-carbonitrile scaffold is not merely a passive structural element; it is an active pharmacophore designed to address specific challenges in drug optimization.
The Trifluoromethyl Effect ( Position)
-
Metabolic Stability: The C-5 position of benzothiophene is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a
group blocks this metabolic route, significantly extending the half-life ( ) of the molecule. -
Lipophilicity Modulation: The
group increases lipophilicity ( value ~0.88), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets.
The Nitrile Functionality ( Position)
-
Reversible Covalent Inhibition: Nitriles can act as "warheads" for targeting non-catalytic cysteine residues in kinases (e.g., JAK3, BTK). The sulfur of the cysteine attacks the nitrile carbon to form a reversible thioimidate adduct.
-
Bioisostere for Carbonyls: The nitrile group is a classic bioisostere for carbonyls and hydroxyl groups but with a smaller steric footprint and different hydrogen-bonding capabilities (H-bond acceptor only).
-
Synthetic Handle: The nitrile is easily converted into:
-
Tetrazoles: (Bioisostere for carboxylic acids) via reaction with Sodium Azide (
). -
Amidines: Via Pinner reaction, useful for serine protease inhibitors (e.g., Thrombin, Factor Xa).
-
Amines: Via reduction (
or Hydrogenation), creating a linker for fragment-based drug design.
-
Pharmacophore Logic Diagram
Figure 2: Pharmacophore mapping of the 5-(Trifluoromethyl)benzothiophene-2-carbonitrile scaffold, highlighting key structure-property relationships.
Safety & Handling
As with all fluorinated aromatic nitriles, specific precautions are required:
-
Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though aromatic nitriles are generally more stable than aliphatic ones. Handle in a fume hood.
-
Reactivity: The compound is an electrophile. Avoid inadvertent contact with strong nucleophiles unless intended.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis of the nitrile to the amide.
References
-
National Center for Biotechnology Information. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubChem.[1][4][7] Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 1135283-83-8|5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 146137-92-0|Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 7. Buy 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile | 95461-20-4 [smolecule.com]
